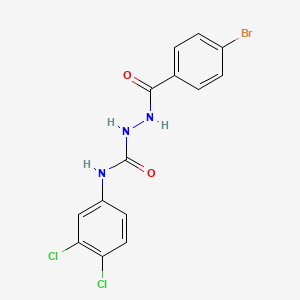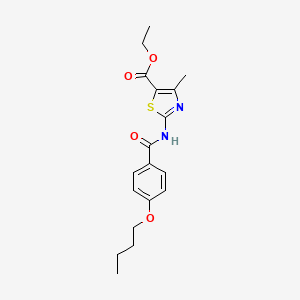
2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide, commonly known as BBCDH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of BBCDH involves its ability to interact with various molecular targets in cells. BBCDH has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. BBCDH also activates the AMP-activated protein kinase pathway, which is involved in the regulation of energy metabolism. Additionally, BBCDH has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical And Physiological Effects
BBCDH has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. BBCDH has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B, which is a transcription factor involved in the regulation of inflammation. BBCDH has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. In terms of anti-tumor effects, BBCDH has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Advantages And Limitations For Lab Experiments
BBCDH has several advantages for lab experiments, including its diverse pharmacological activities and its ability to interact with multiple molecular targets. However, there are also limitations to using BBCDH in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on BBCDH, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other scientific research fields, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route of BBCDH for various applications.
Synthesis Methods
BBCDH can be synthesized through a multistep process, starting with the reaction between 3,4-dichloroaniline and 4-bromobenzoyl chloride to form the intermediate 2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazine. This intermediate is then reacted with oxalyl chloride and dimethylformamide to yield BBCDH.
Scientific Research Applications
BBCDH has been shown to have potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, BBCDH has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, BBCDH has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, BBCDH has been identified as a potential lead compound for the development of new drugs due to its diverse pharmacological activities.
properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2N3O2/c15-9-3-1-8(2-4-9)13(21)19-20-14(22)18-10-5-6-11(16)12(17)7-10/h1-7H,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJMQKWBCTMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)
![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2797937.png)
![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)
![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)
![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)
![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)
![3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2797943.png)


![3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2797947.png)
![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)